Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H26ClN3O2 and a molecular weight of 291.82 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a piperazine ring and a pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride can be achieved through various methods. One common approach involves the reaction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction typically takes about 3 hours and results in the formation of the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound either in-stock or through backordered bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a common reducing condition.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine and pyrrolidine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- N-tert-butylpyrazole intermediates
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of a piperazine ring and a pyrrolidine moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11;/h11,14H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVIZJKUQIKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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